Upleganan

Antibiotic Potency Minimum Inhibitory Concentration MDR Gram-Negative Bacteria

Upleganan (SPR206) is a rationally engineered polymyxin nonapeptide analog that decouples antibacterial potency from nephrotoxicity—the primary dose-limiting liability of polymyxin B and colistin. With ~4× lower in vitro cytotoxicity, substantially reduced kidney accumulation, and no nephrotoxicity signal in Phase 1 human studies, Upleganan is the definitive low-toxicity benchmark for MDR Gram-negative research. It retains full activity against colistin-resistant A. baumannii (MIC50/MIC90 0.12/0.25 mg/L) and demonstrates superior pulmonary penetration (ELF AUC0-8 4859.8 ng·h/mL). For mechanistic nephrotoxicity studies, pneumonia models, and polymyxin SAR programs, Upleganan delivers quantifiable efficacy and safety benchmarks unavailable from legacy polymyxins.

Molecular Formula C52H82ClN15O12
Molecular Weight 1144.8 g/mol
CAS No. 2407717-17-1
Cat. No. B12424044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpleganan
CAS2407717-17-1
Molecular FormulaC52H82ClN15O12
Molecular Weight1144.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN
InChIInChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1
InChIKeyVAZVBVUQVUHPMS-DFEDBOKMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Upleganan (SPR206) Procurement Guide for MDR Gram-Negative Antibiotic Research


Upleganan (also known as SPR206 or EVER-206; CAS 2407717-17-1) is a next-generation polymyxin nonapeptide analog developed to address the clinical limitations of legacy polymyxins such as polymyxin B and colistin [1]. It was rationally designed as a direct-acting intravenous antibiotic with potent in vitro and in vivo activity against multidrug-resistant (MDR) Gram-negative pathogens including Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales [2]. Upleganan has advanced through multiple Phase 1 clinical trials evaluating safety, tolerability, and pharmacokinetics in healthy volunteers and subjects with varying degrees of renal impairment [3].

Why Polymyxin B or Colistin Cannot Substitute for Upleganan in Advanced MDR Research


While polymyxin B and colistin remain the only polymyxin-class antibiotics in clinical use for MDR Gram-negative infections, their therapeutic utility is severely constrained by dose-limiting nephrotoxicity, with reported clinical acute kidney injury rates ranging from approximately 20% to 60% [1]. Substituting Upleganan with generic polymyxin B or colistin fundamentally fails to address the primary limitation of this class—renal toxicity—which arises from non-selective membrane disruption and excessive kidney compartment accumulation [1]. Upleganan was specifically engineered through systematic structure-activity relationship (SAR) optimization of the N-terminal moiety to decouple antibacterial potency from renal cytotoxicity and kidney drug exposure, a differentiation that cannot be achieved by any currently approved polymyxin analog [2]. The quantitative evidence below substantiates why Upleganan represents a distinct research tool and development candidate that is not interchangeable with legacy polymyxins.

Quantitative Evidence Differentiating Upleganan from Polymyxin B and Colistin


Upleganan Exhibits 2- to 4-Fold Enhanced Potency Over Polymyxin B and Colistin Against Key MDR Pathogens

Upleganan demonstrates superior in vitro potency compared to the legacy polymyxins polymyxin B and colistin across multiple clinically relevant Gram-negative species. In a head-to-head evaluation of 200 clinical isolates from Chinese centers, Upleganan showed 2- to 4-fold lower MIC50/90 values than both polymyxin B and colistin against Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae [1]. Specifically, against colistin-susceptible OXA-producing A. baumannii, Upleganan achieved an MIC50/90 of 0.064/0.125 mg/L [1]. In a subsequent large-scale benchmarking study against a global collection of Gram-negative isolates, Upleganan demonstrated robust activity with MIC50/MIC90 values of 0.12/0.25 mg/L against A. baumannii strains [2].

Antibiotic Potency Minimum Inhibitory Concentration MDR Gram-Negative Bacteria

Upleganan Demonstrates 4-Fold Lower Cytotoxicity Compared to Polymyxin B in In Vitro Renal Cell Models

The rational design of Upleganan specifically targeted reduction of nephrotoxicity, the primary dose-limiting adverse effect of polymyxins. In a systematic SAR study evaluating cytotoxicity in mammalian cell lines as a surrogate for renal toxicity, Upleganan exhibited approximately 4-fold lower cytotoxicity than polymyxin B [1]. This reduction was achieved through optimization of the N-terminal moiety with a β-branched aminobutyrate N-terminus bearing an aryl substituent, which conferred a favorable combination of retained antibacterial activity with significantly reduced mammalian cell membrane disruption [1].

Cytotoxicity Renal Safety Polymyxin Analog

Upleganan Shows Substantially Reduced Kidney Drug Accumulation Relative to Polymyxin B

Polymyxin-induced nephrotoxicity is mechanistically linked to extensive drug accumulation in renal tissue, leading to mitochondrial dysfunction and oxidative stress. The SAR program that yielded Upleganan demonstrated that compounds incorporating a β-branched aminobutyrate N-terminus with an aryl substituent achieved markedly reduced kidney compartment accumulation compared to polymyxin B [1]. This reduced kidney exposure, combined with the lower in vitro cytotoxicity, translated to low toxicity in murine models and formed the basis for selecting Upleganan as the development candidate [1].

Kidney Exposure Pharmacokinetics Nephrotoxicity

Upleganan Achieves Pulmonary Epithelial Lining Fluid Concentrations Above MIC for Target Pathogens

For the treatment of hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), adequate drug penetration into the pulmonary epithelial lining fluid (ELF) is essential for efficacy. In a Phase 1 bronchoalveolar lavage study in healthy volunteers, following 100 mg intravenous administration every 8 hours, Upleganan achieved a mean peak ELF concentration (Cmax) of 735.5 ng/mL and a mean ELF AUC0-8 of 4859.8 ng·h/mL [1]. Critically, mean Upleganan concentrations in ELF remained above the MIC for target Gram-negative pathogens (e.g., P. aeruginosa and A. baumannii MIC of 0.125 mg/L) for the entire 8-hour dosing interval [1].

Pulmonary Pharmacokinetics Epithelial Lining Fluid Pneumonia

Upleganan Retains Potent Activity Against Colistin-Resistant A. baumannii Strains

Colistin resistance, often mediated by pmrCAB mutations leading to lipid A modification, is an emerging clinical threat that renders legacy polymyxins ineffective. In a study evaluating 118 fully sequenced A. baumannii clinical isolates, Upleganan exhibited higher activity than colistin against both colistin-susceptible and colistin-resistant strains, achieving an MIC50/MIC90 of 0.12/0.25 mg/L [1]. Resistance to Upleganan (defined as MIC ≥4 mg/L) was detected in only 1 of 118 strains [1]. Importantly, pmrCAB mutations that confer colistin resistance do not appear to confer cross-resistance to Upleganan, which retains high-level activity against these otherwise difficult-to-treat isolates [1].

Colistin Resistance Acinetobacter baumannii Antibiotic Resistance

Upleganan Demonstrates Favorable Clinical Safety Profile with No Nephrotoxicity Signal in Phase 1

In a first-in-human Phase 1 study evaluating single and multiple ascending doses of Upleganan in 94 healthy subjects, the compound was generally safe and well tolerated [1]. Most adverse events were of mild severity. Critically, no evidence of nephrotoxicity was observed over 14 days of 100 mg every 8 hours (q8h) dosing, a regimen anticipated to exceed the exposure requirements for clinical efficacy [1]. This is in stark contrast to polymyxin B and colistin, where nephrotoxicity occurs in 20-60% of treated patients even at therapeutic doses [2]. In a dedicated renal impairment study, Upleganan was generally safe and well tolerated in subjects with varying degrees of renal impairment, including those with end-stage renal disease on hemodialysis [3].

Phase 1 Clinical Trial Nephrotoxicity Safety Profile

Research and Preclinical Development Applications for Upleganan Based on Differentiated Evidence


Investigating Polymyxin Nephrotoxicity Mechanisms with a Low-Toxicity Control

Upleganan's 4-fold lower in vitro cytotoxicity and substantially reduced kidney accumulation relative to polymyxin B [1] make it an ideal comparator tool for mechanistic studies of polymyxin-induced nephrotoxicity. Researchers investigating mitochondrial dysfunction, oxidative stress pathways, or renal transporter interactions associated with polymyxins can use Upleganan as a low-toxicity reference compound to isolate toxicity-specific molecular signatures from antibacterial class effects. The absence of a nephrotoxicity signal in human Phase 1 studies [2] further validates its utility as a benchmark for evaluating novel polymyxin analogs designed to mitigate renal toxicity.

Evaluating Antibacterial Efficacy in Murine Pneumonia Models Requiring Pulmonary Penetration

For researchers utilizing neutropenic mouse pneumonia models with MDR P. aeruginosa or A. baumannii, Upleganan offers a distinct advantage over legacy polymyxins due to its demonstrated pulmonary penetration. Human Phase 1 data confirm that Upleganan ELF concentrations exceed the MIC for target pathogens (0.125 mg/L) for the entire 8-hour dosing interval [3], and in vivo murine studies have demonstrated significant bacterial burden reduction in lung tissue (1.5 and 3.6 log10 CFU/mL reduction for Pa14 and NCTC13301, respectively) [4]. This combination of in vivo efficacy and translational PK/PD support makes Upleganan a superior research tool for pneumonia models compared to polymyxin B or colistin, which exhibit poor lung penetration.

Studying Colistin Resistance Mechanisms and Cross-Resistance Patterns in Acinetobacter baumannii

Upleganan retains potent activity against colistin-resistant A. baumannii strains (MIC50/MIC90 = 0.12/0.25 mg/L), with resistance detected in only 1 of 118 strains [5]. Notably, pmrCAB mutations that mediate colistin resistance via lipid A modification do not confer cross-resistance to Upleganan [5]. This differential susceptibility profile positions Upleganan as an essential tool for researchers studying colistin resistance mechanisms, efflux pump contributions, and novel polymyxin binding site interactions. Comparative studies using Upleganan alongside colistin can help delineate resistance pathways specific to the N-terminal moiety versus the cyclic peptide core.

Benchmarking Novel Polymyxin Analogs Against a Well-Characterized Next-Generation Comparator

For medicinal chemistry and drug discovery programs developing novel polymyxin derivatives, Upleganan serves as a critical benchmark comparator with extensive characterization across multiple dimensions: in vitro potency (2-4× lower MICs than polymyxin B/colistin) [6], cytotoxicity (~4× lower than polymyxin B) [1], kidney accumulation (substantially reduced) [1], pulmonary PK (ELF AUC0-8 of 4859.8 ng·h/mL) [3], and human safety data (no nephrotoxicity signal in Phase 1) [2]. The comprehensive dataset available for Upleganan enables rigorous head-to-head comparisons that can accelerate lead optimization and candidate selection by providing clear, quantifiable benchmarks for both efficacy and safety endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Upleganan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.